2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL
Overview
Description
2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL is an organic compound characterized by the presence of a hexafluoropropanol group attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL typically involves the reaction of 3,4-dimethylphenyl magnesium bromide with hexafluoroacetone. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
Oxidation: The major products include ketones and aldehydes.
Reduction: The major products include alcohols and alkanes.
Substitution: The major products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL involves its interaction with specific molecular targets and pathways. The hexafluoropropanol group can form hydrogen bonds with various biomolecules, influencing their structure and function. The aromatic ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol
- 2-(3,4-Dimethylphenyl)-1,1,1,3,3-pentafluoropropan-2-ol
- 2-(3,4-Dimethylphenyl)-1,1,1,3,3,3-hexafluoropropane
Uniqueness
2-(3,4-DIMETHYLPHENYL)HEXAFLUOROISOPROPANOL is unique due to the presence of six fluorine atoms, which impart distinct chemical and physical properties. These properties include increased lipophilicity, enhanced stability, and unique reactivity compared to similar compounds with fewer fluorine atoms.
Biological Activity
2-(3,4-Dimethylphenyl)hexafluoroisopropanol (HFIP) is a fluorinated alcohol known for its unique solvent properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its ability to influence biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by its hexafluoroisopropanol structure, which contributes to its distinct chemical behavior. The presence of fluorine atoms enhances lipophilicity and hydrogen bonding capabilities, making it an effective solvent for various organic reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Solvent Effects : HFIP is known to stabilize reactive intermediates in organic reactions, which can lead to increased yields and selectivity in drug synthesis. Its polar characteristics facilitate interactions with biomolecules.
- Inhibition of Enzymatic Activity : Research indicates that HFIP can inhibit certain enzymes involved in metabolic pathways. For instance, it has been shown to modulate the activity of acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Anticancer Properties : Preliminary studies suggest that compounds derived from or related to HFIP exhibit cytotoxic effects on various cancer cell lines. These effects may be due to enhanced cellular uptake and interaction with specific molecular targets.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against FaDu cells. The compound's mechanism involved apoptosis induction through the activation of caspase pathways, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : Another investigation revealed that HFIP could inhibit AChE and BuChE effectively. The inhibition was linked to conformational changes in the enzyme structure upon binding with HFIP, indicating its potential use in treating neurodegenerative diseases like Alzheimer's .
- Synthetic Applications : HFIP's role as a solvent in organic reactions has been extensively studied. It has been shown to promote the synthesis of complex molecules by stabilizing transition states and intermediates, thus improving overall reaction efficiency .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-6-3-4-8(5-7(6)2)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLQAOJQQSJPIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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